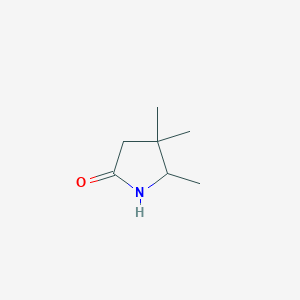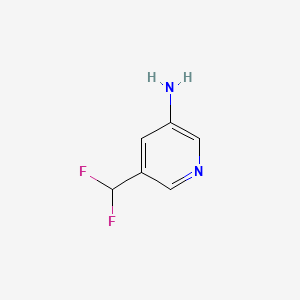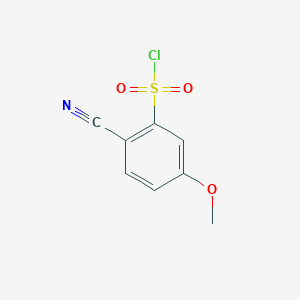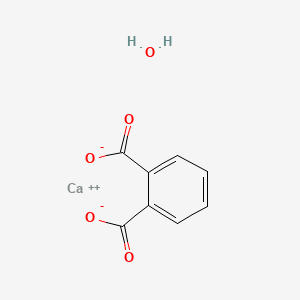
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(Trifluormethyl)benzonitril
Übersicht
Beschreibung
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C14H15BF3NO2 and its molecular weight is 297.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kreuzkupplung ist eine Schlüsselreaktion in der organischen Chemie, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ermöglicht. Diese Verbindung, als ein Boronsäureester, ist ein wertvolles Reagenz in diesem Prozess, insbesondere für die Einführung der 2-Cyano-5-(Trifluormethyl)phenyl-Gruppierung in verschiedene aromatische Verbindungen . Diese Reaktion wird häufig bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien eingesetzt.
Protodeboronierung
Protodeboronierung bezeichnet die Entfernung der Bor-Einheit von Boronsäureestern. Die betreffende Verbindung kann einer Protodeboronierung unterzogen werden, was ein kritischer Schritt bei der Synthese komplexer Moleküle ist. Dieser Prozess wird in der formalen Totalsynthese von Naturprodukten und bei der Modifikation von Steroiden und Terpenen eingesetzt .
Bausteine der organischen Synthese
Boronsäureester sind äußerst wertvolle Bausteine in der organischen Synthese. Sie können in eine Vielzahl von funktionellen Gruppen umgewandelt werden, einschließlich Oxidationen, Aminierungen, Halogenierungen und verschiedener C-C-Bindungsbildungen wie Alkenylierungen, Alkinylierungen und Arylierungen . Die Stabilität und Reaktivität dieser Verbindung machen sie zu einem exzellenten Kandidaten für diese Transformationen.
Funktionalisierung durch Lithiierung
Diese Verbindung kann lithiiert und dann mit verschiedenen Elektrophilen umgesetzt werden. Diese Methode wird verwendet, um verschiedene funktionelle Gruppen in das Molekül einzuführen, die in nachfolgenden Syntheseschritten weiter ausgearbeitet werden können .
Konjugierte Additionsreaktionen
Die Verbindung ist ein Reaktant in selektiven Rhodium-katalysierten konjugierten Additionsreaktionen. Diese Reaktionen sind wichtig für die Synthese komplexer organischer Moleküle mit hoher stereochemischer Kontrolle .
Herstellung von Antitumormitteln
Sie dient als Vorläufer bei der Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP), die potentielle Antitumormittel sind. Diese Inhibitoren können die korrekte Funktion der mitotischen Spindel stören und so die Zellteilung von Krebszellen hemmen .
Synthese von konjugierten Dendrimeren
Vinylboronsäure-Pinacolester, die mit der betreffenden Verbindung verwandt sind, werden bei der Synthese von konjugierten Dendrimeren eingesetzt. Diese Dendrimere finden Anwendung in der Materialwissenschaft, insbesondere bei der Herstellung neuer Polymertypen mit einzigartigen elektronischen Eigenschaften .
Palladium-katalysierte Reaktionen
Phenylboronsäuren und -ester werden in verschiedenen Palladium-katalysierten Reaktionen eingesetzt, einschließlich Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen sind grundlegend für den Aufbau komplexer organischer Moleküle, und die betreffende Verbindung kann verwendet werden, um fluorierte Phenylgruppen in diese Moleküle einzuführen .
Wirkmechanismus
Mode of Action
The mode of action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER involves its interaction with its targets. The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.
Result of Action
The molecular and cellular effects of the action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER would depend on the specific targets it interacts with and the context in which these interactions occur. The compound can potentially affect the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER. Factors such as pH can influence the rate of reactions involving the compound . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other chemicals in the environment.
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(16,17)18)6-5-9(11)8-19/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMGFEGPPUQZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719884 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-28-4 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863868-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)
![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)







